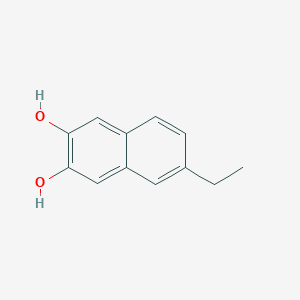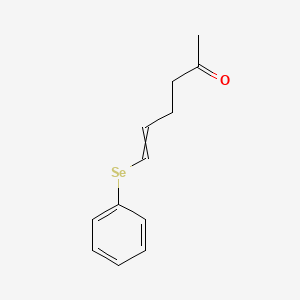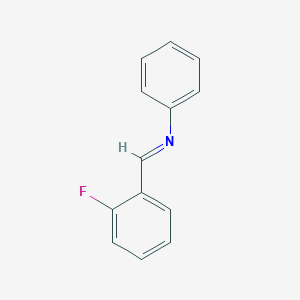![molecular formula C12H24OSi B14282718 1-[Tert-butyl(dimethyl)silyl]-4-methylpent-2-en-1-one CAS No. 120943-74-0](/img/structure/B14282718.png)
1-[Tert-butyl(dimethyl)silyl]-4-methylpent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Tert-butyl(dimethyl)silyl]-4-methylpent-2-en-1-one is an organosilicon compound that features a tert-butyl(dimethyl)silyl group attached to a pent-2-en-1-one backbone. This compound is notable for its use in organic synthesis, particularly as a protecting group for alcohols, amines, and other functional groups due to its stability and ease of removal.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Tert-butyl(dimethyl)silyl]-4-methylpent-2-en-1-one typically involves the reaction of tert-butyl(dimethyl)silyl chloride with an appropriate alcohol or enolate under basic conditions. Common bases used include imidazole, 2,6-lutidine, or triethylamine. The reaction is often carried out in solvents such as acetonitrile or dimethylformamide at temperatures ranging from 24°C to 80°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-[Tert-butyl(dimethyl)silyl]-4-methylpent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the silyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as fluoride ions (e.g., tetra-n-butylammonium fluoride) in THF
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
1-[Tert-butyl(dimethyl)silyl]-4-methylpent-2-en-1-one is widely used in scientific research for its role as a protecting group. Its applications include:
Chemistry: Protecting hydroxyl groups during multi-step organic syntheses.
Biology: Used in the synthesis of biologically active molecules where protection of functional groups is necessary.
Medicine: Involved in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism by which 1-[Tert-butyl(dimethyl)silyl]-4-methylpent-2-en-1-one exerts its effects involves the formation of a stable silyl ether. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting the functional group from unwanted reactions. The stability of the silyl ether is due to the strong Si-O bond and the bulky tert-butyl group, which prevents hydrolysis under mild conditions .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: Less stable compared to tert-butyl(dimethyl)silyl ethers.
Tetrahydropyranyl ethers: Used as protecting groups but require harsher conditions for removal.
Triisopropylsilyl ethers: Provide similar stability but are bulkier and more challenging to introduce .
Uniqueness
1-[Tert-butyl(dimethyl)silyl]-4-methylpent-2-en-1-one is unique due to its balance of stability and ease of removal. The tert-butyl(dimethyl)silyl group offers significant steric protection while being removable under mild conditions, making it highly versatile in organic synthesis.
Properties
CAS No. |
120943-74-0 |
|---|---|
Molecular Formula |
C12H24OSi |
Molecular Weight |
212.40 g/mol |
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]-4-methylpent-2-en-1-one |
InChI |
InChI=1S/C12H24OSi/c1-10(2)8-9-11(13)14(6,7)12(3,4)5/h8-10H,1-7H3 |
InChI Key |
OAZZLNRVCMVPEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=CC(=O)[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


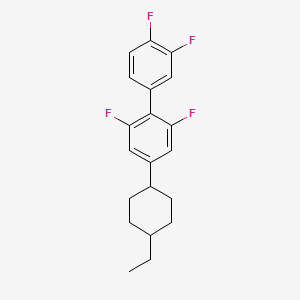
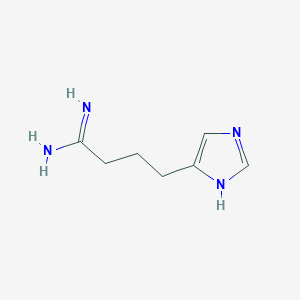


![2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane](/img/structure/B14282667.png)




